Product packaging for Kamolone(Cat. No.:CAS No. 58939-89-2)

Kamolone

Cat. No.: B1205740
CAS No.: 58939-89-2
M. Wt: 414.5 g/mol
InChI Key: QAQJMLQRFWZOBN-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry and Synthetic Compound Development

Kamolone is a naturally occurring compound that has been identified in plant species of the Ferula genus, specifically Ferula ovina and Ferula kelleri. nih.gov The Ferula genus is a well-documented source of bioactive secondary metabolites, including a variety of sesquiterpene coumarins. tandfonline.comnih.gov The isolation and characterization of compounds like this compound from such botanical sources are foundational aspects of natural product chemistry. scispace.comresearchgate.netresearchgate.net

The study of natural products like this compound often serves as a catalyst for synthetic compound development. The unique structural motifs and biological activities of these natural molecules inspire the design and synthesis of novel analogs with potentially improved therapeutic properties. nih.gov While the total synthesis of this compound has not been extensively reported, the synthesis of related complex natural products is a significant area of organic chemistry, often driving the development of new synthetic methodologies. nih.govnih.govlkouniv.ac.in

Structural Classification of this compound as a Sesquiterpene Coumarin (B35378) Derivative

From a structural standpoint, this compound is classified as a sesquiterpene coumarin derivative. nih.gov This classification indicates that the molecule is a hybrid structure, composed of two distinct biosynthetic units: a sesquiterpene moiety and a coumarin core. researchgate.net The coumarin portion consists of a benzopyrone skeleton, while the sesquiterpene part is a C15 isoprenoid unit. researchgate.net The specific arrangement and connectivity of these two components define the unique chemical structure of this compound and distinguish it from other members of this class.

PropertyData
Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
IUPAC Name 7-[[(1R,2S,4aR,5S,8aS)-1,2,4a,5-tetramethyl-6-oxo-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]chromen-2-one
Natural Sources Ferula ovina, Ferula kelleri nih.gov

Historical and Current Significance of Coumarin-Derived Compounds in Biomedical Inquiry

Coumarins and their derivatives have long been a subject of intense interest in medicinal chemistry and pharmacology due to their wide range of biological activities. nih.gov Historically, the discovery of the anticoagulant properties of dicoumarol, a coumarin derivative, was a landmark achievement that paved the way for the development of warfarin (B611796) and other related drugs.

In contemporary biomedical research, the significance of coumarin-derived compounds, particularly sesquiterpene coumarins from Ferula species, continues to grow. These compounds have demonstrated a broad spectrum of pharmacological effects, including cytotoxic, antibacterial, antiviral, anti-inflammatory, and antioxidant activities. tandfonline.comnih.gov The diverse biological profile of this class of compounds underscores their potential as scaffolds for the development of new therapeutic agents. nih.govnih.gov The investigation of sesquiterpene coumarins is an active area of research, with studies focusing on their mechanisms of action and structure-activity relationships. nih.gov

Compound ClassReported Biological Activities
Sesquiterpene CoumarinsCytotoxic, Antibacterial, Antiviral, Anti-inflammatory, Antioxidant tandfonline.comnih.gov
Quinolone Derivatives (related heterocyclic compounds)Antibacterial, Antiviral, Anticancer nih.govnih.govnih.govnih.govqub.ac.ukresearchgate.net

Interdisciplinary Research Paradigms Applied to Novel Chemical Entities like this compound

The study of novel chemical entities such as this compound is increasingly characterized by interdisciplinary research paradigms that integrate expertise from various scientific fields. scispace.com The journey from the discovery of a natural product to the development of a potential therapeutic agent necessitates a collaborative approach involving chemists, biologists, pharmacologists, and computational scientists. qub.ac.uk

Modern drug discovery efforts for natural products often employ a combination of traditional and advanced techniques. This includes bio-activity-guided isolation, where the separation and purification of compounds are guided by their biological effects. nih.gov Furthermore, the elucidation of the mechanism of action of bioactive compounds often involves sophisticated techniques in chemical biology and molecular pharmacology. frontiersin.orgnih.govepfl.ch Computational approaches, such as molecular docking and virtual screening, are also increasingly utilized to predict the biological targets of natural products and to guide the design of new derivatives. scispace.com The comprehensive investigation of a compound like this compound would likely involve such an integrated and interdisciplinary research strategy. qub.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O7 B1205740 Kamolone CAS No. 58939-89-2

Properties

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQJMLQRFWZOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name ASCORBYL PALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974439
Record name 6-O-Hexadecanoylhex-1-enofuranos-3-ulose
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Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellowish-white powder with a citrus-like odour, Solid
Record name ASCORBYL PALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

546.00 to 547.00 °C. @ 760.00 mm Hg
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Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Details The Good Scents Company Information System
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

137-66-6, 58939-89-2
Record name ASCORBYL PALMITATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402451
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-O-Hexadecanoylhex-1-enofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Between 107 °C and 117 °C, 107 - 117 °C
Record name ASCORBYL PALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Advanced Derivatization Strategies for Kamolone Analogues

Elucidation of Original and Emerging Synthetic Pathways for Kamolone

This compound is a synthetic compound, and its preparation has been historically referenced in scientific literature, with early work attributed to researchers such as Ermatov and Ban'kovskii in the mid-1970s, as documented in "Chemistry of Natural Compounds." biorxiv.orgmdpi.com While specific detailed synthetic routes for this compound itself are not extensively documented in publicly accessible literature, its structural components, a coumarin (B35378) scaffold and a decahydronaphthalene (B1670005) moiety, are targets of various established and emerging synthetic methodologies.

The synthesis of the coumarin core, a fundamental component of this compound, typically involves classical condensation reactions. Prominent among these are the Knoevenagel, Pechmann, and Perkin condensations, as well as intramolecular and intermolecular Wittig reactions and ring-closing metathesis. encyclopedia.pubnih.gov Modern advancements in coumarin synthesis have introduced methodologies such as transition metal catalysis (involving metals like palladium, rhodium, iron, or cobalt), microwave irradiation, flow chemistry, photochemistry, ionic liquids, and organocatalytic reactions, which offer improved yields and reaction efficiencies. encyclopedia.pubnih.govjsynthchem.com

For sesquiterpene coumarins, the broader class to which this compound belongs, biosynthetic pathways often involve the O-farnesylation of 7-hydroxycoumarins, such as umbelliferone (B1683723) or scopoletin, followed by cyclization catalyzed by specific sesquiterpene coumarin synthases (cyclases). researchgate.netbiorxiv.orgresearchgate.net These biosynthetic insights can inform and inspire synthetic strategies for constructing the complex sesquiterpene portion and its linkage to the coumarin scaffold.

Strategic Approaches to the Chemical Modification and Derivatization of this compound

The complex and unique chemical structure of this compound, particularly its tetramethylated naphthalenyl moiety, presents numerous opportunities for chemical modification and derivatization to explore and enhance its biological activities. ontosight.ai Strategic approaches to the derivatization of this compound analogues often leverage the versatility of the coumarin scaffold and the potential for structural variations within the sesquiterpene component.

One significant strategy is molecular hybridization, a technique that involves combining two or more pharmacophores into a single molecule to achieve improved or novel biological activities. researchgate.net Given this compound's coumarin-sesquiterpene hybrid nature, this approach is particularly relevant for designing analogues with enhanced therapeutic potential. Modifications can be directed at various positions on the coumarin ring, with structure-activity relationship (SAR) studies on coumarin derivatives often highlighting the C-6, C-7, and C-8 positions as key sites for structural alterations that influence biological activity. mdpi.com Since this compound features a methoxy (B1213986) bridge at the C-7 position, this site is a prime candidate for targeted derivatization.

Furthermore, the sesquiterpene part of this compound offers rich possibilities for modification. Semi-synthesis approaches, as seen with related sesquiterpene coumarins like colladonin (B2602372), demonstrate the feasibility of creating new derivatives by introducing various functional groups, such as arylidene moieties, to modulate their biological profiles. nih.gov These derivatization strategies aim to optimize properties such as solubility, stability, and lipophilicity, which are crucial for the compound's pharmacokinetics and pharmacodynamics. ontosight.ai

Structure-Activity Relationship (SAR) Investigations within the this compound Chemical Space

Structure-Activity Relationship (SAR) investigations are critical for understanding how modifications to this compound's chemical structure influence its biological effects. The inherent complexity of this compound's benzopyran-2-one and decahydro-naphthalenyl components suggests that it can interact with diverse biological targets, leading to a range of potential activities. ontosight.ai

Compounds structurally similar to this compound, including other benzopyran-2-ones and sesquiterpene coumarins, have been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties. ontosight.aimdpi.commdpi.comnih.govmdpi.comresearchgate.net Direct SAR analysis of this compound has been reported, indicating ongoing efforts to elucidate the relationship between its structure and observed activities. researchgate.net

Detailed research findings from studies on related sesquiterpene coumarins highlight specific structural features that are critical for biological activity. For example, investigations into sesquiterpene coumarins isolated from Ferula drudeana revealed that the presence of a hydroxyl group at the C-7' position significantly enhances cytotoxic activity. mdpi.com This suggests that the nature and position of substituents on both the coumarin and sesquiterpene moieties are crucial determinants of biological efficacy.

Design Principles for Modulating Biological Activity

The design of this compound analogues for modulating biological activity is guided by an understanding of its existing structural features and the known SAR of related compounds. Key design principles include:

Modulation of Physicochemical Properties: Altering the solubility, stability, and lipophilicity of this compound analogues is paramount, as these properties directly impact their pharmacokinetics and pharmacodynamics, thereby influencing their efficacy and safety. ontosight.ai

Pharmacophore Hybridization: Incorporating additional pharmacophores or modifying existing ones through molecular hybridization can lead to compounds with improved or multi-targeted biological activities. researchgate.net This involves strategically combining the structural elements responsible for specific biological interactions.

Targeted Substitutions: Based on SAR data from coumarins and sesquiterpene coumarins, specific positions on the molecular scaffold are targeted for chemical modification. For instance, the C-6, C-7, and C-8 positions of the coumarin moiety are often explored for derivatization to optimize biological profiles. mdpi.com The C-7' hydroxyl group on the sesquiterpene part, if present or introduced, has been shown to be crucial for cytotoxic activity in related compounds. mdpi.com

Structural Simplification or Elaboration: Rational design may involve simplifying complex parts of the molecule to improve synthetic accessibility or elaborating on key structural motifs to enhance binding affinity or selectivity for specific biological targets.

Stereochemical Considerations in this compound Analogue Synthesis

The stereochemistry of this compound and its analogues is a critical factor influencing their biological activity and synthetic accessibility. This compound's full chemical name, which includes "decahydro-1,4a,5,6-tetramethyl-7-oxo-1-naphthalenyl," explicitly indicates a complex polycyclic system with multiple chiral centers. The IUPAC name for this compound further specifies its stereochemical configuration as (1R,2S,4aR,5S,8aS). guidechem.com

The presence of numerous stereocenters necessitates precise stereocontrol during synthesis. For related naphthalenyl derivatives and diterpenes, stereospecific or enantioselective synthetic methodologies are often employed to ensure the desired three-dimensional arrangement. researchgate.netjst.go.jp Techniques such as asymmetric synthesis and chiral resolution are crucial for obtaining single stereoisomers, as different stereoisomers can exhibit vastly different biological activities, or even be inactive or toxic. ontosight.ai

Research on epimerization in sesquiterpene coumarins, such as colladonin and badrakemin, demonstrates that while epimerization can occur, the impact on cytotoxic potential may vary, sometimes resulting in comparable activity levels between epimers. mdpi.com This highlights the importance of detailed stereochemical analysis and biological evaluation of each stereoisomer to fully understand the SAR within the this compound chemical space. The precise control over the configuration of chiral centers, particularly in the decahydronaphthalene moiety, is paramount for the rational design and synthesis of this compound analogues with optimized biological profiles.

Theoretical Frameworks and Mechanistic Postulations of Kamolone S Biological Activities

In Silico Modeling and Computational Predictions of Kamolone-Target Interactions

Computational methods are instrumental in predicting and understanding the interactions between this compound and its potential biological targets, offering a cost-effective and rapid preliminary assessment of its mechanistic profile.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor protein to form a stable complex. This method helps in understanding the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site. Molecular docking studies have been conducted on sesquiterpene coumarins, including this compound, to investigate their interactions with various protein targets. For instance, studies have explored the binding of these compounds to the anti-apoptotic protein Bcl-xL. researchgate.netbrieflands.com

Specifically, for coumarin (B35378) derivatives, molecular docking simulations with Monoamine Oxidase B (MAOB) have indicated significant binding affinities. One such study reported an affinity energy of -8.075 kcal/mol for a coumarin derivative, highlighting interactions with key residues such as Pro102 and Phe103 within the MAOB active site. idrblab.net This suggests a similar potential for this compound to engage in strong binding interactions with MAOB.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. These simulations track the movements of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding poses. For coumarin derivatives, "DM simulations" (likely referring to molecular dynamics) have been employed to compute the interaction potential energy (IPE), which helps in evaluating the stability and energy variations within the system. mrc.ac.uk Such simulations are crucial for validating the static predictions from molecular docking and understanding the dynamic nature of this compound's interactions with its targets, including Epidermal Growth Factor Receptor (EGFR) and MAOB, as seen in studies on other inhibitors. windows.netresearchgate.net

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting its biological response. These models can be either ligand-based (derived from a set of active compounds) or structure-based (derived from the 3D structure of the target). While specific pharmacophore models built directly from this compound are not extensively documented in current literature, the principles of pharmacophore modeling are widely applied in the discovery and optimization of inhibitors for targets such as EGFR and MAOB. windows.netresearchgate.net This approach is fundamental in virtual screening campaigns to identify novel compounds with similar biological activity profiles to known active molecules, including those belonging to the coumarin class.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., physicochemical properties, structural features), QSAR models can predict the activity of new or untested compounds. This approach is valuable for optimizing lead compounds and designing new molecules with improved efficacy. QSAR analysis has been applied to coumarins and terpenoids derived from Ferula plants, the genus from which this compound originates, to explore their structure-activity relationships, such as their estrogenic activity. These studies demonstrate the utility of QSAR in understanding how structural modifications within the coumarin scaffold can influence biological outcomes, providing a framework for predicting this compound's activity based on its unique structural features.

Hypothesized Molecular and Cellular Mechanisms of this compound Action

This compound's biological effects are postulated to stem from its ability to modulate specific enzymes and receptors, thereby influencing critical cellular signaling pathways.

This compound, as a sesquiterpene coumarin, is hypothesized to exert its biological activities through the modulation and inhibition of key enzymes.

Epidermal Growth Factor Receptor (EGFR) Modulation: Sesquiterpene coumarins, including this compound, have demonstrated the ability to inhibit EGFR activity. This inhibition is associated with the promotion of EGFR degradation and the suppression of the EGFR/HIF-1α signaling pathway in cancer cell lines, such as A549 and OVCAR-3. The mechanism involves shortening the half-life of EGFR and inhibiting the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor often overexpressed in hypoxic tumor environments. While specific IC50 values for this compound's direct inhibition of EGFR are not explicitly detailed in the provided search results, other EGFR inhibitors have reported IC50 values in the nanomolar to micromolar range, indicating potent inhibitory capabilities.

Monoamine Oxidase B (MAOB) Inhibition: Coumarins, the chemical class to which this compound belongs, are recognized for their inhibitory effects on Monoamine Oxidase B (MAOB). idrblab.netmrc.ac.uk MAOB is a mitochondrial enzyme crucial for the oxidative deamination of neurotransmitters and dietary amines, playing a significant role in neurodegenerative diseases. researchgate.net Studies on other coumarin derivatives have shown promising MAO-B inhibitory activities with reported IC50 values, such as 3.23 µM for 5-hydroxy-2-methyl-chroman-4-one and 198 nM for acacetin (B1665396) 7-methyl ether. These inhibitions often exhibit competitive kinetics, suggesting that the compounds bind to the active site of the enzyme. Molecular docking studies for coumarin derivatives with MAOB have indicated interactions with residues like Pro102 and Phe103, further supporting a direct enzyme inhibition mechanism. idrblab.net

Other Enzyme Modulations: Beyond EGFR and MAOB, related sesquiterpene coumarins have been reported to inhibit other enzymes critical in disease processes. These include the inhibition of matrix metalloproteinases (MMP2 and MMP9), which are involved in extracellular matrix degradation and cancer metastasis, and soybean lipoxygenase, an enzyme implicated in inflammatory pathways.

This compound and related sesquiterpene coumarins are posited to modulate cellular functions through specific receptor binding and subsequent alterations in downstream signal transduction pathways.

EGFR/HIF-1α Pathway Modulation: The interaction of this compound with EGFR leads to a cascade of events within the cell. Upon ligand binding to a cell-surface receptor like EGFR, a conformational change typically occurs in the receptor's intracellular domain. This change initiates a signaling pathway, or cascade, involving various intracellular components such as second messengers and enzymes. In the context of EGFR, this leads to the suppression of the EGFR/HIF-1α signaling pathway, influencing cellular processes like proliferation and survival.

Bcl-xL and Apoptosis Induction: A significant hypothesized mechanism involves the modulation of the anti-apoptotic protein Bcl-xL. Sesquiterpene coumarins, including those structurally related to this compound, have been shown to trigger the activation of caspases (caspase-3, caspase-8, and caspase-9), which are key proteases in the apoptotic pathway. Concurrently, these compounds suppress the activity of Bcl-xL, an anti-apoptotic protein often overexpressed in various human cancers, contributing to cell survival and drug resistance. researchgate.netbrieflands.com Molecular docking studies have provided evidence for the direct interaction of these compounds with the active site of the Bcl-xL protein, supporting a mechanism where this compound could induce programmed cell death by disrupting the balance between pro- and anti-apoptotic proteins. researchgate.netbrieflands.com

Interactions with Transporter Proteins and Their Functional Implications

Transporter proteins are integral membrane proteins that facilitate the movement of various molecules across biological membranes, playing crucial roles in nutrient uptake, ion movement, and cellular homeostasis libretexts.orgresearchgate.net. These proteins exhibit high specificity for the compounds they translocate and can operate via facilitated diffusion or active transport mechanisms, often driven by electrochemical potential gradients or ATP hydrolysis libretexts.orgresearchgate.netqmul.ac.uk. The interaction of a compound with transporter proteins can profoundly influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) ontosight.airesearchgate.net.

Given this compound's synthetic nature and the potential for diverse biological activities, it is theoretically plausible that it could interact with various transporter proteins. Such interactions might involve:

Modulation of Efflux Pumps: If this compound were a substrate or inhibitor of efflux transporters (e.g., P-glycoprotein, MRPs), its intracellular accumulation or the efflux of other compounds could be altered. This has implications for its bioavailability and potential therapeutic efficacy, particularly in contexts like anticancer activity where drug resistance is often mediated by efflux pumps researchgate.net.

Interference with Uptake Transporters: Conversely, this compound might interact with uptake transporters (e.g., OATPs, OCTs) responsible for cellular entry of various endogenous substances and xenobiotics researchgate.netmuni.cz. Such interactions could influence its cellular uptake and subsequent intracellular concentration, thereby affecting its ability to reach and engage with intracellular targets.

Impact on Neurotransmitter Transporters: While not directly studied for this compound, compounds affecting neurological processes often interact with neurotransmitter transporters (e.g., dopamine (B1211576) transporter, serotonin (B10506) transporter). These transporters are critical for regulating synaptic concentrations of neurotransmitters and are targets for many psychotherapeutic agents qmul.ac.uknih.gov. If this compound were to exhibit neuroactive properties, its interaction with such transporters would be a key mechanistic consideration.

However, without specific experimental data, the precise transporter proteins with which this compound interacts, the nature of these interactions (e.g., substrate, inhibitor, inducer), and their functional implications remain theoretical postulations based on general principles of pharmacokinetics and pharmacodynamics for compounds of similar structural complexity ontosight.ai.

Influence on Reactive Oxygen Species (ROS) Dynamics and Antioxidant Systems

Reactive Oxygen Species (ROS), including superoxide (B77818) anion radical (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are natural by-products of cellular metabolism and play dual roles as signaling molecules and mediators of oxidative stress frontiersin.orgimrpress.commdpi.comnih.gov. Cells maintain a delicate redox balance through a complex network of antioxidant defense systems, comprising both enzymatic (e.g., superoxide dismutase, catalase, glutathione (B108866) peroxidase) and non-enzymatic (e.g., glutathione, ascorbate, flavonoids) antioxidants frontiersin.orgimrpress.commdpi.commdpi.com. Oxidative stress occurs when ROS production overwhelms these defense mechanisms, leading to cellular damage implicated in various pathological conditions, including inflammation and cancer imrpress.commdpi.comnih.gov.

This compound's potential antioxidant properties, as suggested by its structural similarity to benzopyran-2-ones (coumarins) ontosight.ai, which are known for their antioxidant activity nih.govresearchgate.net, could involve several mechanisms:

Direct Radical Scavenging: this compound might directly neutralize ROS by donating electrons or hydrogen atoms, thereby converting reactive radicals into more stable, non-radical species. This is a common mechanism for phenolic compounds and flavonoids, which often possess hydroxyl groups capable of reacting with free radicals frontiersin.orgmdpi.com.

Chelation of Metal Ions: Some antioxidants exert their effects by chelating transition metal ions (e.g., iron, copper), which can catalyze the formation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions frontiersin.org. If this compound possesses metal-chelating capabilities, it could indirectly reduce ROS generation.

Modulation of Antioxidant Enzyme Activity: this compound might influence the activity or expression of endogenous antioxidant enzymes. For instance, it could upregulate the expression of enzymes like superoxide dismutase (SOD) or catalase (CAT), enhancing the cell's intrinsic capacity to detoxify ROS imrpress.commdpi.com.

Theoretical Models of Action for Complex Biological Systems Interacting with this compound

Understanding the interaction of a compound like this compound with complex biological systems often requires the application of theoretical and computational models. Biological systems, from cellular networks to entire organisms, are characterized by numerous interacting components, non-linear dynamics, feedback loops, and emergent properties researchgate.netphilocomp.netamazon.comuzh.ch. Mathematical and computer models provide frameworks to analyze these complexities, identify key regulatory nodes, and develop predictive insights philocomp.netamazon.comresearchgate.net.

For this compound, theoretical models of action could encompass:

Systems Biology Approaches: These models integrate data from various biological levels (genomics, proteomics, metabolomics) to construct comprehensive networks of interactions. A systems biology approach could theoretically model how this compound's interaction with a specific target (e.g., an enzyme, a receptor, or a transporter protein) propagates through signaling pathways and metabolic networks, ultimately leading to observed cellular or physiological responses philocomp.netresearchgate.net. For instance, if this compound modulates an antioxidant enzyme, a systems model could predict the downstream effects on cellular redox state and stress responses.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: While dosage and administration are excluded from this article, PK/PD models are crucial for understanding how the concentration of a compound in the body (PK) relates to its biological effects (PD) over time. For this compound, such models could theoretically integrate its absorption, distribution, metabolism, and elimination characteristics with its postulated interactions with transporter proteins and antioxidant systems to predict its systemic exposure and therapeutic window amazon.com.

Molecular Docking and Dynamics Simulations: At a more granular level, computational methods like molecular docking and molecular dynamics simulations could be employed to predict how this compound interacts with specific protein targets, such as transporter binding sites or enzyme active sites. These models can provide insights into the binding affinity, conformational changes induced upon binding, and the specific residues involved in the interaction, offering a detailed view of its potential molecular mechanisms researchgate.net.

The application of these theoretical models to this compound would be instrumental in generating testable hypotheses, optimizing its potential biological activities, and guiding future experimental research, particularly in the absence of extensive empirical data on its specific mechanisms.

Note on Data Tables and Research Findings: As detailed research findings and specific quantitative data on this compound's interactions with transporter proteins and its influence on ROS dynamics are not widely documented in the available literature, it is not possible to generate interactive data tables for these sections. The discussion provided is based on theoretical frameworks and inferred mechanisms derived from the known properties of structurally similar compounds and general biological principles.

Preclinical Investigation of Kamolone S Pharmacological Potential

In Vitro Cellular and Biochemical Assays for Kamolone Activity

In vitro assays are fundamental tools in preclinical research, allowing for controlled studies of a compound's effects at the cellular and biochemical levels. These assays provide insights into a compound's antiproliferative, cytotoxic, pro-apoptotic, cell cycle modulatory, and anti-migratory properties, as well as its impact on gene expression and proteomic profiles.

Cell viability and growth inhibition assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanolide) assays, are colorimetric methods widely used to quantify cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. mdpi.comresearchgate.netsigmaaldrich.cnresearchhub.comnih.govcloud-clone.compromega.kr These assays rely on the reduction of tetrazolium salts into colored formazan (B1609692) products by metabolically active cells, with the intensity of the color directly correlating to the number of viable cells. sigmaaldrich.cnresearchhub.comcloud-clone.com While these methods are standard for evaluating the effects of various compounds on cancer cell lines, specific quantitative data (e.g., IC50 values) for this compound using MTT or XTT assays on COLO205, HCT116, UO31, or A498 cell lines were not found in the accessible literature.

Flow cytometry is a powerful technique employed to analyze cellular DNA content, allowing for the estimation of cell populations in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of apoptotic cells. plos.orgnih.govthermofisher.com Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its induction is a desirable outcome in cancer therapy. nih.gov Flow cytometry can identify apoptotic cells by evaluating changes in cell morphology, the presence of phosphatidylserine (B164497) on the cell surface, mitochondrial transmembrane potential collapse, and DNA fragmentation. plos.org While the general methodology for assessing apoptosis and cell cycle perturbation is well-established, specific findings detailing this compound's ability to induce apoptosis or perturb the cell cycle in cancer cell lines like COLO205, HCT116, UO31, or A498 were not identified in the available research.

Cell migration and invasion are fundamental processes in various biological phenomena, including wound healing, immune responses, and critically, cancer metastasis. sigmaaldrich.comous-research.nooncotarget.com Assays such as the wound healing (scratch) assay are commonly used to study collective cell migration by observing the closure of a created gap in a confluent cell monolayer over time. sigmaaldrich.comous-research.no Cell invasion assays, often utilizing Boyden chambers or Matrigel-coated inserts, quantify the ability of cells to penetrate through extracellular matrix components, mimicking the invasive step of metastasis. sigmaaldrich.com Despite the importance of these assays in cancer research, specific data demonstrating this compound's modulation of cell migration or invasion capabilities in the specified cancer cell lines were not found.

Inflammation plays a significant role in the progression of various diseases, including cancer. nih.govmdpi.com Many natural compounds are investigated for their potential anti-inflammatory properties, often by examining their effects on key inflammatory mediators and signaling pathways (e.g., NF-κB, MAPK, PI3K-AKT pathways) in cell models. nih.govmdpi.com While sesquiterpenes, as a class, are known for their anti-inflammatory properties, specific research detailing this compound's direct impact on inflammatory pathways in cell models was not identified in the reviewed literature. researchgate.netnih.gov

Analyzing changes in gene expression (transcriptomics) and proteomic profiles in treated cell systems provides comprehensive insights into the molecular mechanisms underlying a compound's biological effects. technologynetworks.comnih.gov These studies can reveal which genes are up- or down-regulated and which proteins are altered in abundance or modification following exposure to a compound, thereby elucidating affected cellular pathways. technologynetworks.comnih.gov While such analyses are integral to understanding drug action, specific studies on this compound's influence on gene expression or proteomic profiles in any treated cell systems were not found in the current search.

Assessment of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., COLO205, HCT116, UO31, A498)

In Vivo Studies Utilizing Animal Models for Efficacy and Mechanistic Elucidation (Non-Clinical Outcomes)

Animal models are indispensable tools in preclinical research, providing a complex biological system to evaluate the therapeutic efficacy and mechanisms of action of novel compounds. While animal models have inherent limitations in fully mirroring human carcinogenesis and physiology, they remain fundamental for initial efficacy and mechanistic assessments. guidechem.com

Development and Validation of Disease-Specific Animal Models for this compound Research

The development and validation of disease-specific animal models are paramount for assessing the therapeutic potential of compounds like this compound. For anticancer agents, common animal models include rodent models, primarily mice, due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans. These models often involve the establishment of experimental tumors. guidechem.com

Types of Animal Models Commonly Employed in Preclinical Cancer Research:

Xenograft Models: Involve subcutaneously implanting cultured human cancer cells or tumor tissue explants into immunocompromised mice. These models are widely used due to their ease of application, rapid tumor generation, and straightforward data assessment.

Allograft Models: Utilize mouse cancer cells implanted into immune-competent syngeneic mice, allowing for the study of the immune system's role in tumor progression and response to therapy.

Genetically Engineered Mouse Models (GEMMs): These models recapitulate specific genetic alterations found in human cancers, offering a more physiologically relevant system to study disease onset and progression.

Patient-Derived Xenograft (PDX) Models: Involve implanting tumor tissue directly from a patient into immunocompromised mice, aiming to better preserve the tumor's heterogeneity and microenvironment, thus potentially offering a more predictive model for clinical outcomes.

For a compound like this compound with suggested anticancer properties, researchers would typically select or develop models that accurately reflect the specific cancer types or pathways it is hypothesized to target. The validation process would involve confirming that the chosen model reliably mimics key aspects of the human disease, such as tumor growth kinetics, metastatic potential, and molecular characteristics.

Biochemical Pathways and Network Interactions Mediated by Kamolone

Elucidation of Kamolone's Influence on Key Metabolic Networks (e.g., Glycolysis, TCA cycle)

Metabolic networks, such as glycolysis and the tricarboxylic acid (TCA) cycle, are fundamental to cellular energy production and biosynthesis. Glycolysis, occurring in the cytoplasm, breaks down glucose into pyruvate, generating adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) osti.govnih.gov. Pyruvate then enters the mitochondria, where it is converted to acetyl-CoA, which subsequently fuels the TCA cycle. The TCA cycle, operating in the mitochondrial matrix, further oxidizes acetyl-CoA to produce additional ATP, NADH, and flavin adenine dinucleotide (FADH2), along with precursors for various biosynthetic processes mdpi.comyoutube.com.

While many natural compounds are known to modulate these pathways, specific research findings detailing this compound's direct influence on the enzymes or intermediates of glycolysis or the TCA cycle are limited in the current literature. General studies on Ferula species have indicated regulatory effects on metabolic enzymes, but direct evidence linking this compound to specific modulations within these core energy pathways is not yet widely reported researchgate.net. Further research is required to precisely delineate any direct regulatory roles this compound may play in these essential metabolic processes.

Analysis of this compound's Modulation of Cellular Signaling Cascades

Cellular signaling cascades are complex networks that transmit information within and between cells, regulating a myriad of cellular functions, including growth, differentiation, and apoptosis nih.gov. Coumarin (B35378) derivatives, as a class, are known to modulate various signaling pathways researchgate.net.

Protein kinases are crucial regulatory enzymes that catalyze the transfer of phosphate (B84403) groups from ATP to specific amino acid residues (serine, threonine, or tyrosine) on target proteins, a process known as phosphorylation istanbul.edu.trlibretexts.org. This phosphorylation typically alters the target protein's activity, localization, or interactions, thereby playing a central role in signal transduction github.ionih.govnih.gov. Key protein kinases, such as Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinases (CaMKs), are involved in diverse cellular processes and are frequently targeted by bioactive compounds nih.govelifesciences.org.

Specific data on this compound's direct modulation of protein kinase activity or its induction of particular phosphorylation events are not extensively available. However, given its classification as a coumarin and the general antineoplastic mechanisms observed with related phytochemicals, which often involve the modulation of cell signaling pathways, it is plausible that this compound could exert its effects, in part, through interactions with protein kinases researchgate.netresearchgate.net. For instance, certain Ferula compounds have been shown to inhibit the phosphorylation of key signaling proteins like AKT and ERK, which are involved in cell proliferation and tumor growth mdpi.com.

While general information on the transcriptional and epigenetic regulatory roles of phytochemicals exists, specific, detailed studies on this compound's direct impact on transcriptional regulation or its ability to induce epigenetic modifications are limited in the public domain. The cytotoxic effects observed with this compound suggest potential interplay with gene expression patterns that govern cell cycle arrest and apoptosis researchgate.netistanbul.edu.tr. However, the precise molecular targets and epigenetic marks modulated by this compound require further dedicated investigation.

Systems Biology Approaches to Map this compound's Comprehensive Network Effects

Systems biology approaches are increasingly employed to understand the complex, interconnected nature of biological systems, moving beyond the study of individual molecules to analyze entire networks of interactions mdpi.comnih.gov. These methods are crucial for mapping the comprehensive effects of compounds like this compound, even when detailed direct experimental data are scarce.

Gene Ontology Causal Activity Models (GO-CAMs) provide a structured framework for representing complex biological pathways and causal relationships between molecular activities nih.govorcid.orgnih.gov. Unlike traditional Gene Ontology annotations, GO-CAMs integrate multiple annotations into a network, specifying how gene products interact and influence each other within biological systems researchgate.netcellsignal.com. These models can be visualized as graphs, with nodes representing molecular activities and edges illustrating causal relationships, offering a comprehensive understanding of biological processes researchgate.net.

While GO-CAMs are powerful tools for pathway and network analysis, their application specifically to this compound's comprehensive network effects has not been reported in the available literature. However, if detailed experimental data on this compound's molecular targets and their activities become available, GO-CAMs could serve as an invaluable tool to construct a computable model of its mechanisms of action, allowing for a deeper understanding of its impact on cellular function.

Effective graph analysis is a systems biology methodology that provides a probabilistic characterization of multivariate interactions and dynamics within causal graphs github.io. This approach can reveal redundancy, canalization, and critical control pathways in biochemical regulation and signaling networks github.io. By analyzing how conditioning a system on known input states (e.g., drug administration) modifies biochemical interactions, effective graphs can offer mechanistic explanations for how control propagates through biological models github.io. This method is particularly useful for understanding complex dynamical systems and identifying the most important interactions that determine state transitions github.io.

As with GO-CAMs, direct application of effective graph analysis to delineate this compound's critical control pathways is not yet described in the literature. Nevertheless, this advanced analytical tool holds significant promise for future research into this compound. Should sufficient data on its interactions within cellular networks become available, effective graph analysis could be employed to identify the key nodes and pathways through which this compound exerts its biological effects, potentially revealing novel therapeutic targets or insights into its mechanism of action.

Pharmacological Classification and Mechanistic Categorization of Kamolone

Classification Based on Identified Molecular Targets and Binding Profiles

Kamolone is pharmacologically classified within the broader category of sesquiterpene coumarin (B35378) ethers, a group of compounds frequently isolated from plants, particularly those belonging to the Ferula genus. uni.lunih.govresearchgate.net Recent research has focused on elucidating this compound's specific molecular targets and binding profiles, particularly in the context of its cytotoxic properties. A key identified molecular target for this compound is the anti-apoptotic protein Bcl-xL. uni.lu

Molecular docking studies have provided insights into this compound's interaction with Bcl-xL, indicating an inhibitory effect. uni.lunih.gov This binding profile suggests that this compound exerts its cytotoxic activity by suppressing the function of Bcl-xL, a protein crucial for cell survival in various cancer types. The inhibition of anti-apoptotic proteins like Bcl-xL can trigger programmed cell death (apoptosis) in susceptible cells. nih.govnih.gov This mechanistic insight positions this compound as a compound with potential in therapeutic strategies targeting cell survival pathways.

Comparative Analysis of this compound's Mechanism with Structurally Related Pharmacological Agents

The mechanistic understanding of this compound benefits significantly from comparative analyses with other structurally related pharmacological agents, particularly within the sesquiterpene coumarin class. The core benzopyran-2-one (coumarin) moiety present in this compound is a common structural feature in many biologically active compounds. While coumarins themselves exhibit a wide array of activities, including anticoagulant properties through vitamin K inhibition, the specific sesquiterpene coumarin ethers, like this compound, are often noted for their cytotoxic effects. nih.gov

Research findings indicate that many sesquiterpene coumarins share a common mechanism of action involving the induction of apoptosis and the suppression of anti-apoptotic proteins. For instance, studies on other cytotoxic sesquiterpene coumarins such as 1-Hydroxy-1-(1′-farnesyl)-4,6-dihydroxyacetophenone (HFDHAP), 3-epi-ferulin D, and 7-desmethylferulin D have demonstrated their ability to trigger the activation of caspases (caspase-3/8/9) and to suppress Bcl-xL. nih.govnih.gov This aligns directly with the identified Bcl-xL inhibitory effect of this compound, suggesting a conserved mechanism within this subclass of compounds. Furthermore, some sesquiterpene coumarins have been shown to overcome drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), although this specific mechanism for this compound requires further dedicated investigation. uni.lunih.gov The shared mechanistic pathways underscore the potential of this compound as a cytotoxic agent, consistent with the pharmacological activities observed in its structural analogues.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM) uni.lu
HCT11643.5
A498>50
UO31>50
COLO205>50

Development of Predictive Models for this compound's Pharmacological Class Based on Structural Features

The structural characteristics of this compound, particularly its sesquiterpene coumarin ether framework, are amenable to the development of predictive models for its pharmacological classification and activity. Advanced computational approaches, including machine learning and graph convolutional neural networks (GCNs), are increasingly employed to predict drug properties and pharmacological actions directly from chemical structures. These models utilize various structural descriptors, molecular fingerprints, and physicochemical properties (e.g., LogP, number of carbons, bond types) as input features to correlate structure with biological activity.

For this compound, its classification as a cytotoxic agent and its identified molecular target, Bcl-xL, provide crucial data points for such models. In silico screening methods, like pkCSM, which rely on graph-based signatures to predict pharmacokinetic properties, can be extended to predict pharmacodynamic classifications based on structural patterns. The known cytotoxic activity of this compound against specific cancer cell lines, coupled with its molecular interaction with Bcl-xL, allows for the training and validation of predictive models. uni.lunih.govnih.gov These models can then infer the pharmacological class of new or untested compounds with similar structural motifs, or conversely, predict potential targets for this compound based on its structural features and known activities. The integration of molecular docking results, which confirm the binding of this compound and related compounds to targets like Bcl-xL, further enhances the accuracy and interpretability of these predictive frameworks. nih.govnih.gov This approach facilitates the systematic identification of compounds with similar pharmacological profiles and accelerates the discovery of novel therapeutic agents within the sesquiterpene coumarin class.

Advanced Research Methodologies and Analytical Techniques in Kamolone Studies

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of Kamolone from complex natural extracts. High-Performance Liquid Chromatography (HPLC) is a widely utilized method in this regard researchgate.netdrawellanalytical.commdpi.comresearchgate.netajpp.intci-thaijo.org.

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, typically under high pressure drawellanalytical.com. This allows for the effective separation of this compound from other co-occurring compounds in plant extracts.

Isolation and Purification: In natural product chemistry, crude extracts are often subjected to various chromatographic steps, including column chromatography and preparative HPLC, to isolate individual compounds like this compound researchgate.nettci-thaijo.org. Bioactivity-directed fractionation, where fractions are tested for biological activity to guide further purification, is a common strategy researchgate.net.

Qualitative Analysis: HPLC is used for qualitative analysis by comparing the retention time of a compound with that of a known standard, and by analyzing its UV-Vis spectrum or mass spectrometric data (when coupled with MS) drawellanalytical.commdpi.comresearchgate.net. This helps in identifying the presence of this compound in different samples.

Quantitative Analysis: For quantitative analysis, HPLC is highly effective in determining the concentration or amount of this compound in a sample drawellanalytical.comajpp.intci-thaijo.org. This involves creating a calibration curve by analyzing standard solutions of known concentrations and then measuring the peak area or height of this compound in the sample chromatogram drawellanalytical.commdpi.comajpp.in. HPLC peak area normalization can also be used to determine the purity of isolated compounds mdpi.com.

An illustrative example of HPLC data for quantitative analysis:

SampleRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)Purity (%)
Standard 18.5150010-
Standard 28.5300020-
Standard 38.5450030-
This compound Sample A8.527001896
This compound Sample B8.539002694

Biochemical Assays for Enzyme Kinetics and Protein-Ligand Binding Studies

Biochemical assays are critical for understanding the biological activity of compounds like this compound, particularly their interactions with enzymes and other proteins. These studies provide insights into the mechanism of action and potential therapeutic applications domainex.co.ukrice.edunih.gov.

Enzyme Kinetics: Enzyme kinetics studies involve measuring the rates of enzyme-catalyzed reactions in the presence and absence of a compound to determine its effect on enzyme activity rice.edumdpi.com. This can reveal whether this compound acts as an inhibitor, activator, or has no effect on a specific enzyme. Parameters such as Michaelis-Menten constant (Km), maximum reaction rate (Vmax), and inhibition constant (Ki) are determined rice.edu. These measurements can capture changes in catalytic efficacy and provide insights into the molecular basis of interaction nih.gov.

Protein-Ligand Binding Studies: These assays quantify the binding affinity between a compound (ligand) and a target protein domainex.co.ukrice.edu. Techniques can include direct binding assays (e.g., fluorescence polarization, surface plasmon resonance) or indirect methods that measure functional consequences of binding domainex.co.uk. The dissociation constant (Kd) is a key parameter derived from these studies, indicating the strength of the binding interaction rice.edu. Understanding protein-ligand interactions is fundamental to drug discovery and elucidating a compound's biological role nih.gov.

While this compound is known to possess potential biological activities (Source 1), specific detailed research findings on its enzyme kinetics or protein-ligand binding studies using these assays were not explicitly detailed in the provided search results. However, these methodologies would be essential for characterizing this compound's biological effects, identifying its molecular targets, and understanding its mechanism of action in biological systems.

Microscopy and Imaging Techniques for Cellular Localization and Morphological Changes

Microscopy and imaging techniques are indispensable for visualizing the cellular effects of compounds, including their subcellular localization and any induced morphological changes. These methods provide direct visual evidence of a compound's impact at the cellular level nih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov.

Fluorescence Microscopy: This technique allows for the direct visualization of fluorescently tagged proteins or cellular structures within living or fixed cells nih.govresearchgate.netnih.gov. By tagging this compound or its interacting partners with fluorescent probes, researchers can track its uptake, distribution within different cellular compartments (e.g., cytoplasm, nucleus, organelles), and its accumulation patterns researchgate.netnih.gov.

Super-Resolution Microscopy: Overcoming the diffraction limit of conventional light microscopy, super-resolution techniques (e.g., PALM, STORM) offer significantly higher spatial resolution, approaching the scale of single proteins (~20 nm) nih.gov. This allows for detailed visualization of subcellular structures and subtle morphological changes that might be missed by conventional methods nih.govbiorxiv.org.

Live-Cell Timelapse Microscopy: This dynamic imaging approach enables researchers to monitor changes in cell morphology, cell division, and the movement or redistribution of proteins over time in response to compound exposure nih.gov. This provides valuable insights into the kinetics of cellular responses and the impact of the compound on cellular processes nih.gov.

While the provided research findings discuss the general application of these techniques in cell biology, specific detailed studies on this compound's cellular localization or induced morphological changes using these advanced microscopy methods were not explicitly found. Nevertheless, these techniques would be crucial for understanding how this compound interacts with and affects living cells, providing visual evidence of its cellular targets and any phenotypic alterations it may induce.

Application of Chemometric and Statistical Methods in Data Analysis (e.g., PCA)

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract maximum information, improve understanding, and correlate quality parameters or physical properties with analytical instrument data nih.goveigenvector.comijpsjournal.com. In the study of complex compounds like this compound, particularly when dealing with large datasets from various analytical techniques, chemometric methods are invaluable.

Principal Component Analysis (PCA): PCA is a widely used chemometric tool for multivariate data analysis nih.goveigenvector.comondalys.frmetabolomics.se. It is a projection-based method that reduces the dimensionality of complex datasets while retaining most of the variance ondalys.frmetabolomics.se. PCA can be used for several key purposes:

Data Visualization: Projecting original data coordinates into a new set of axes (Principal Components, PCs) allows for better visualization of samples in a lower-dimensional space (e.g., 2D or 3D plots), revealing patterns and relationships ondalys.frmetabolomics.se.

Cluster Detection: Identifying natural groupings or clusters within the data, which can indicate similarities or differences between samples (e.g., different batches of this compound or different extraction conditions) nih.govondalys.frmetabolomics.se.

Outlier Detection: Identifying data points that deviate significantly from the general trend, which might indicate experimental errors or unique sample characteristics eigenvector.comondalys.frmetabolomics.se.

Data Compression and Noise Removal: Reducing the number of variables while retaining the most informative components, and separating signal from noise ondalys.frmetabolomics.se.

Chemometric approaches, including PCA, are frequently applied to analyze data obtained from various analytical instruments such as HPLC, NMR, and mass spectrometry ijpsjournal.com. They play a significant role in quality assurance, quality control, and process monitoring in chemical and pharmaceutical research ijpsjournal.com. While specific examples of this compound data analyzed with chemometrics were not provided in the search results, these methods would be highly beneficial for processing and interpreting the extensive analytical data generated during its isolation, characterization, and biological evaluation, enabling a deeper understanding of its properties and behavior.

Q & A

Q. What are the foundational methodologies for synthesizing Kamolone and ensuring its structural purity?

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Answer: Use in vitro models (e.g., cell lines relevant to the target disease) with dose-response curves to determine IC50/EC50 values. Include positive and negative controls to validate assay reliability. Replicate experiments at least three times to account for biological variability .

Q. What statistical approaches are recommended for analyzing this compound’s preliminary efficacy data?

Answer: Apply parametric tests (e.g., t-tests, ANOVA) for normally distributed data or non-parametric alternatives (e.g., Mann-Whitney U test) for skewed distributions. Report effect sizes and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanistic data across studies?

Answer: Conduct systematic reviews to identify methodological disparities (e.g., assay conditions, model systems). Use sensitivity analysis to test hypotheses about confounding variables. Cross-validate findings with orthogonal techniques (e.g., knockouts, inhibitor studies) .

Q. What strategies ensure reproducibility in this compound’s pharmacokinetic studies?

Answer: Document sampling protocols (e.g., blood collection intervals, storage conditions) and analytical methods (e.g., LC-MS/MS parameters). Share raw data and processing scripts in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should comparative studies between this compound and analogs be structured to highlight therapeutic advantages?

Answer: Employ head-to-head assays under identical conditions, measuring key parameters (e.g., binding affinity, metabolic stability). Use multi-omics approaches (proteomics, metabolomics) to uncover unique mechanisms. Address limitations (e.g., species-specific responses) transparently .

Methodological Considerations

Q. What frameworks guide the integration of this compound’s in vitro and in vivo data into a coherent model?

Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align experimental objectives. For example:

  • Population: Diseased murine models
  • Intervention: this compound (10 mg/kg, oral)
  • Comparison: Standard therapy
  • Outcome: Tumor volume reduction
  • Time: 28 days post-treatment .

Q. How can researchers minimize bias in this compound’s clinical trial design?

Answer: Implement double-blinding, randomization, and predefined endpoints. Use stratified sampling to ensure demographic representativeness. Pre-register trials on platforms like ClinicalTrials.gov to avoid outcome reporting bias .

Data Reporting and Validation

Q. What criteria determine the inclusion of this compound’s negative or inconclusive results in publications?

Answer: Negative results are publishable if they address predefined hypotheses, use robust methodologies, and provide mechanistic insights. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting of limitations .

Q. How should researchers handle discrepancies in this compound’s toxicity profiles across experimental models?

Answer: Perform meta-analyses to identify dose- or species-dependent effects. Use computational toxicology tools (e.g., QSAR models) to predict human relevance. Clearly articulate risk-benefit ratios in discussions .

Ethical and Collaborative Practices

Q. What protocols ensure ethical compliance in this compound’s animal studies?

Answer: Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines. Document humane endpoints and euthanasia methods. Share datasets via repositories like Zenodo to reduce redundant experimentation .

Q. How can interdisciplinary teams optimize this compound’s translational research workflow?

Answer: Assign roles based on expertise (e.g., chemists for synthesis, pharmacologists for assays). Use collaborative platforms (e.g., GitHub for code, LabArchives for protocols) to streamline communication. Validate findings through peer debriefs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.